

Ac-FEID-CMK TFA and caspy2 inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-FEID-CMK TFA

Cat. No.: B15527292

[Get Quote](#)

An In-depth Technical Guide to **Ac-FEID-CMK TFA** and Zebrafish Caspy2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ac-FEID-CMK TFA**, a peptide-based inhibitor, and its specific role in the inhibition of the zebrafish inflammatory caspase, caspy2. It clarifies the critical distinction between the apoptotic mammalian Caspase-2 and the pyroptotic zebrafish caspy2. This document details the mechanism of action of **Ac-FEID-CMK TFA**, summarizes its known properties, presents detailed experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a technical resource for researchers in the fields of cell death, inflammation, and drug discovery, particularly those utilizing the zebrafish model system.

Introduction: The World of Caspases

Caspases are a family of cysteine-aspartic proteases that play essential roles in regulating programmed cell death and inflammation[1]. They are broadly categorized into two major groups based on their function:

- **Apoptotic Caspases:** These are central to the execution of apoptosis, a non-inflammatory form of programmed cell death. They are further divided into initiator caspases (e.g., Caspase-2, -8, -9, -10) that activate downstream executioner caspases, and executioner caspases (e.g., Caspase-3, -6, -7) that cleave cellular substrates to dismantle the cell[1][2].

- **Inflammatory Caspases:** These caspases (e.g., human Caspase-1, -4, -5; mouse Caspase-11) are key mediators of inflammation[3]. Their activation, often within a large protein complex called an inflammasome, leads to the cleavage of specific substrates, most notably proteins of the gasdermin family, triggering a lytic, pro-inflammatory form of cell death known as pyroptosis[1][4].

This guide focuses on an inhibitor targeting a specific inflammatory caspase in the zebrafish (*Danio rerio*), a powerful model organism for studying vertebrate development and disease.

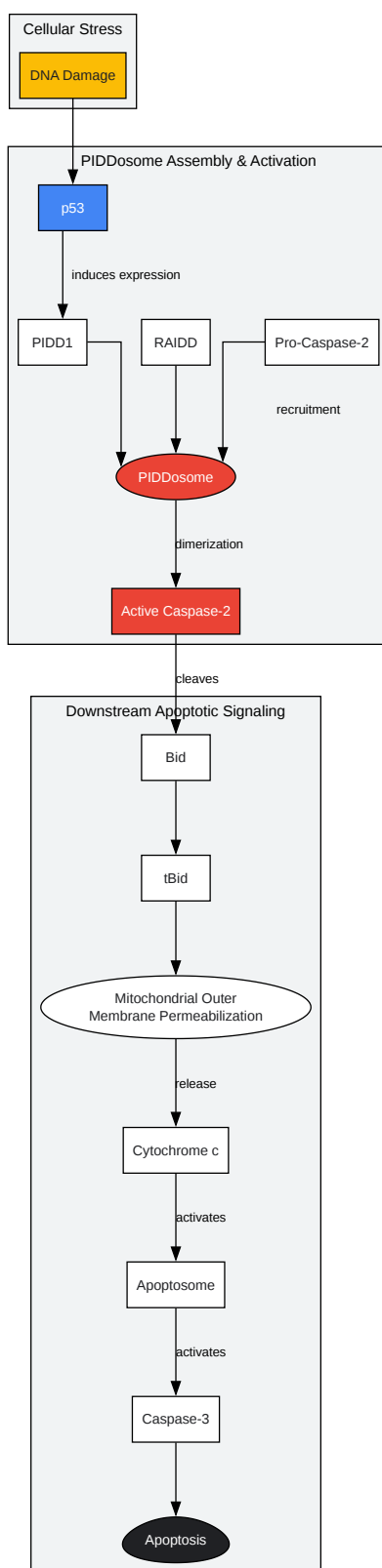
Clarification: Mammalian Caspase-2 vs. Zebrafish Caspy2

A common point of confusion is the distinction between mammalian Caspase-2 and zebrafish caspy2. Despite the similar nomenclature, they have fundamentally different roles.

Mammalian Caspase-2: An Initiator of Apoptosis

Mammalian Caspase-2 is the most evolutionarily conserved caspase and is classified as an initiator of apoptosis[2][5]. Its activation is tightly regulated and often occurs in response to cellular stressors like DNA damage or mitotic errors[5][6].

- **Activation:** Caspase-2 is primarily activated through proximity-induced dimerization within a high molecular weight complex known as the PIDDosome[5][7]. The PIDDosome assembles in response to stress signals and is composed of the proteins PIDD1 (p53-inducible protein with a death domain 1) and RAIDD[7][8].
- **Function:** Once activated, Caspase-2 does not typically activate executioner caspases directly. Instead, it cleaves specific substrates to promote the intrinsic pathway of apoptosis[5][7]. Key substrates include:
 - **Bid:** Cleavage of Bid to tBid promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases[5][7].
 - **MDM2:** Cleavage of this p53 E3 ubiquitin ligase leads to the stabilization and accumulation of the tumor suppressor p53, which can promote cell cycle arrest[7][9].



[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathway of mammalian Caspase-2-mediated apoptosis.

Zebrafish Caspy2: A Mediator of Pyroptosis

Zebrafish caspy2 (also known as Caspase-B) is the functional homolog of mammalian inflammatory caspases, specifically Caspase-4 and Caspase-5[10]. It plays a crucial role in the innate immune response to bacterial infections.

- **Activation:** Caspy2 is a sensor for intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Direct binding of LPS to the CARD domain of caspy2 induces its oligomerization and activation[10]. This is part of the "non-canonical inflammasome" pathway.
- **Function:** Activated caspy2 cleaves a specific member of the gasdermin family, Gasdermin Eb (GSDMEb)[10]. This cleavage event is the critical step for initiating pyroptosis:
 - **Pore Formation:** The cleavage of GSDMEb releases its N-terminal domain, which oligomerizes and inserts into the plasma membrane, forming large pores[4][10].
 - **Cell Lysis:** These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis (pyroptosis)[1].
 - **Inflammation:** The lytic nature of pyroptosis results in the release of pro-inflammatory cytokines (like IL-1 β) and other damage-associated molecular patterns (DAMPs), amplifying the inflammatory response[1][11].

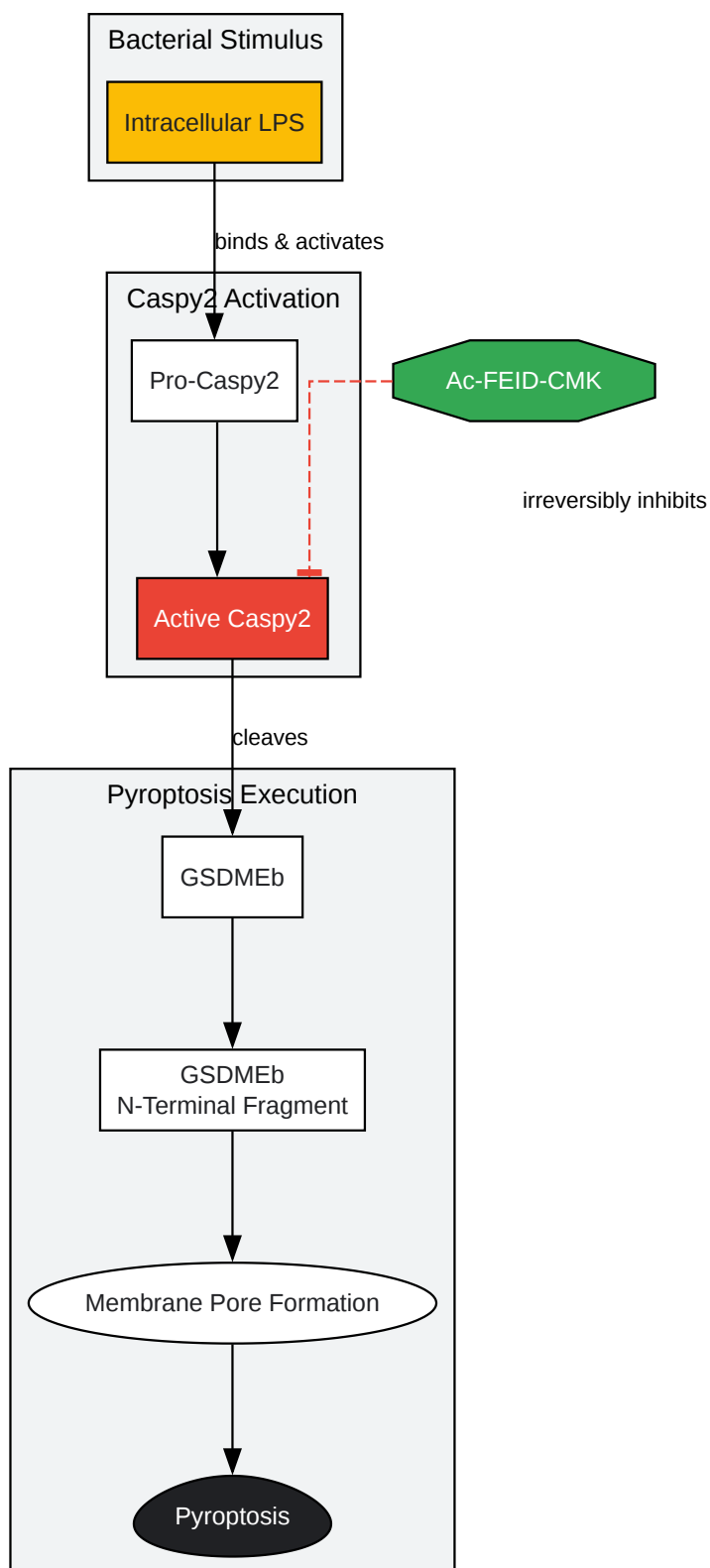
Ac-FEID-CMK TFA: A Specific Caspy2 Inhibitor

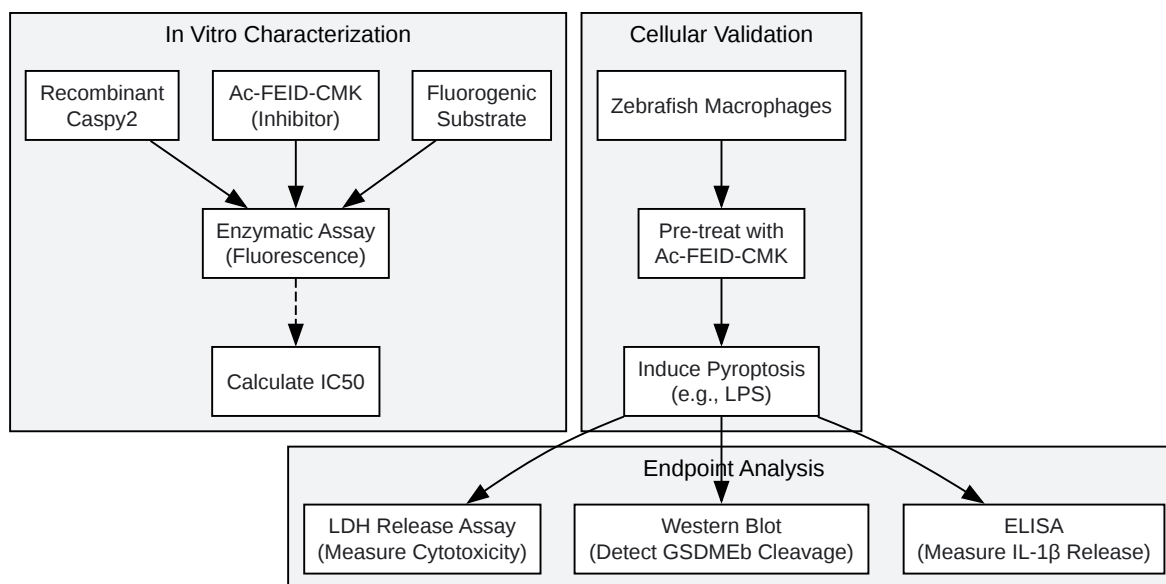
Ac-FEID-CMK TFA is a synthetic peptide designed as a potent and specific inhibitor of zebrafish caspy2[10].

- **Mechanism of Action:** The inhibitor is derived from the caspy2 cleavage site within its substrate, GSDMEb, which corresponds to the amino acid sequence Phe-Glu-Ile-Asp (FEID) [10]. It acts as an irreversible inhibitor. The chloromethylketone (CMK) "warhead" forms a covalent bond with the cysteine residue in the catalytic active site of caspy2, permanently inactivating the enzyme[12].
- **Specificity:** It is reported to be a potent, zebrafish-specific GSDMEb-derived peptide inhibitor that suppresses the caspy2-mediated noncanonical inflammasome pathway[10]. This

specificity makes it a valuable tool for studying caspy2-dependent pyroptosis in zebrafish models of septic shock and acute kidney injury without affecting other cell death pathways[10].

- TFA Salt: The "TFA" in the name indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is commonly used as a counterion during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides[13][14].





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of Caspases and the Invention of Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]
- 7. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoroacetic acid | CF₃COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ac-FEID-CMK TFA and caspy2 inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15527292#ac-feid-cmk-tfa-and-caspy2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com